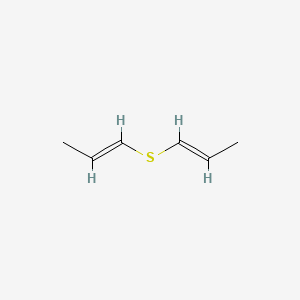![molecular formula C19H15Cl2FN4OS B12197802 N-(2,5-dichlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12197802.png)
N-(2,5-dichlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a triazole ring, a fluorophenyl group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Introduction of the Fluorophenyl Group: This step involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the triazole intermediate.
Attachment of the Dichlorophenyl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a dichlorophenyl boronic acid or halide.
Formation of the Acetamide Linkage: The final step involves the reaction of the triazole intermediate with an acetamide derivative under appropriate conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and dichlorophenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or various halides can be used under appropriate conditions.
Major Products:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Reduced triazole derivatives or dichlorophenyl analogs.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as an antifungal or anticancer agent.
Biological Probes: It can be used as a probe to study various biological processes, particularly those involving the triazole ring or the dichlorophenyl group.
Industry:
Agriculture: The compound can be used as a pesticide or herbicide due to its potential biological activity.
Pharmaceuticals: It can be used in the synthesis of various pharmaceutical intermediates or active ingredients.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with metal ions or other active sites, while the dichlorophenyl and fluorophenyl groups can enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- 2-Fluorodeschloroketamine
Comparison:
- Structural Differences: While similar compounds may share the triazole ring or halogenated phenyl groups, the specific substitutions and linkages in N-(2,5-dichlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide make it unique.
- Biological Activity: The unique combination of functional groups in this compound can result in distinct biological activities compared to similar compounds.
- Applications: The specific properties of this compound may make it more suitable for certain applications, such as drug development or materials science, compared to its analogs.
Properties
Molecular Formula |
C19H15Cl2FN4OS |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15Cl2FN4OS/c1-2-9-26-18(12-3-6-14(22)7-4-12)24-25-19(26)28-11-17(27)23-16-10-13(20)5-8-15(16)21/h2-8,10H,1,9,11H2,(H,23,27) |
InChI Key |
FKJHNUKHZBYAHH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-dimethylphenyl)-2-({4-[(furan-2-yl)methyl]-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one](/img/structure/B12197720.png)
![N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide](/img/structure/B12197723.png)
![N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine](/img/structure/B12197724.png)
![N-cyclohexyl-N-ethyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B12197729.png)

![3-butoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12197743.png)
![methyl (2Z)-3-amino-4-oxo-4-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B12197753.png)
![3-[(2,5-Dimethylphenyl)amino]-1-(2-fluorophenyl)azolidine-2,5-dione](/img/structure/B12197763.png)

![2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}-N-(2-phenylethyl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B12197771.png)

![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate](/img/structure/B12197790.png)
![tert-butyl {[(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12197799.png)
![N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide](/img/structure/B12197801.png)
